2-(Pyridin-2-yl)benzene-1-sulfonamide
Description
Structure
3D Structure
Properties
CAS No. |
88136-41-8 |
|---|---|
Molecular Formula |
C11H10N2O2S |
Molecular Weight |
234.28 g/mol |
IUPAC Name |
2-pyridin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C11H10N2O2S/c12-16(14,15)11-7-2-1-5-9(11)10-6-3-4-8-13-10/h1-8H,(H2,12,14,15) |
InChI Key |
DRANAFQCMKZNEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=N2)S(=O)(=O)N |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 2 Pyridin 2 Yl Benzene 1 Sulfonamide
Pioneering Synthetic Routes and Reaction Development
The foundational synthesis of N-heteroaryl substituted benzenesulfonamides, including 2-(pyridin-2-yl)benzene-1-sulfonamide, has been traditionally achieved through the condensation reaction of a sulfonyl chloride with an appropriate amine. This pioneering approach is characterized by its straightforwardness and reliability.
The most common method involves the reaction of 2-aminopyridine (B139424) with benzenesulfonyl chloride. researchgate.net This reaction is typically carried out in the presence of a base, which serves to neutralize the hydrochloric acid generated during the reaction, thereby driving the reaction to completion. Pyridine (B92270) is often employed not only as a base but also as a solvent. The general scheme for this synthesis is depicted below:
General Reaction Scheme: 2-Aminopyridine + Benzenesulfonyl Chloride → this compound + HCl
The reaction conditions for this synthesis can be summarized as follows:
| Reactants | Base/Solvent | Temperature | Reaction Time | Yield |
| 2-Aminopyridine, Benzenesulfonyl Chloride | Pyridine/Acetone | Room Temperature | Several hours | Good to Excellent |
| 2-Aminopyridine, Benzenesulfonyl Chloride | Triethylamine (B128534)/Dry Chloroform (B151607) | 0 °C to Room Temperature | 2 hours at 0 °C, then room temp | Good |
| 2-Aminopyridine, Tosyl Chloride | Aqueous Alkaline Solution | Ambient Temperature | Not specified | High |
Advanced Synthetic Approaches and Reaction Condition Optimization
Advances in synthetic chemistry have led to the development of more refined methods for the synthesis of sulfonamides, focusing on improving yields, reducing reaction times, and enhancing product purity. These advanced approaches often involve the use of catalysts and optimization of reaction conditions.
For the synthesis of pyridine-based sulfonamides, optimization of parameters such as the choice of base, solvent, and temperature is crucial. For instance, the use of a non-nucleophilic base like triethylamine in an inert solvent such as dry chloroform can be advantageous in minimizing side reactions. mdpi.com The reaction is often initiated at a lower temperature (0 °C) to control the initial exothermic reaction before being allowed to proceed at room temperature. mdpi.com
Ultrasound sonication has also been explored as a green chemistry technique to promote the synthesis of Schiff bases and related compounds, which could be applicable to sulfonamide synthesis to potentially reduce reaction times and improve yields. researchgate.net
Green Chemistry Principles and Sustainable Synthesis of this compound
The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals to minimize environmental impact. For sulfonamide synthesis, this includes the use of environmentally benign solvents, reducing waste, and improving energy efficiency.
A significant advancement in this area is the development of sulfonamide synthesis in aqueous media. rsc.org This approach eliminates the need for volatile and often toxic organic solvents. One such method describes a facile synthesis under dynamic pH control in water, using equimolar amounts of the amino compound and arylsulfonyl chloride without the need for an organic base. rsc.org Product isolation is simplified to filtration after acidification, resulting in excellent yields and purity without the need for further purification. rsc.org
Microwave-assisted synthesis is another green chemistry tool that has been successfully applied to the synthesis of pyridine derivatives. nih.gov This technique can significantly shorten reaction times, increase yields, and lead to purer products with lower energy consumption compared to conventional heating methods. nih.gov
Derivatization Strategies for the this compound Core Structure
Derivatization of the this compound core is essential for modulating its physicochemical properties and biological activity. Key strategies include N-functionalization of the sulfonamide nitrogen, substitution reactions on the aromatic rings, and more complex modifications like heterocyclic annulation.
N-Alkylation: The hydrogen on the sulfonamide nitrogen can be substituted with an alkyl group. This is typically achieved by reacting the parent sulfonamide with an alkyl halide in the presence of a base. A study on the development of sulfonamide drugs via N-alkylation of a pyridine-linked nucleus utilized p-toluene sulfonyl chloride and 2-aminopyridine to first form the sulfonamide, which could then be subjected to N-alkylation. researchgate.net Iridium-catalyzed mono-N-alkylation of sulfonamides with alcohols presents a more sustainable "borrowing hydrogenation" strategy where water is the only byproduct. researchgate.net
The pyridine and benzene (B151609) rings of the core structure can undergo various substitution reactions to introduce a wide range of functional groups.
On the Benzene Moiety: Electrophilic aromatic substitution reactions can be used to introduce substituents onto the benzene ring. For example, starting with a substituted benzenesulfonyl chloride (e.g., p-toluenesulfonyl chloride) will result in a methyl group on the benzene ring. researchgate.net Further functionalization can be achieved through reactions such as nitration, halogenation, or Friedel-Crafts reactions, with the directing effects of the sulfonyl and pyridyl groups influencing the position of substitution.
On the Pyridine Moiety: The pyridine ring can also be functionalized. For instance, starting with a substituted 2-aminopyridine allows for the introduction of various groups onto the pyridine ring. nih.gov The synthesis of N-(5-chloro-6-(quinolin-3-yloxy)pyridin-3-yl)benzenesulfonamide derivatives demonstrates a multi-step synthesis where the pyridine ring is heavily substituted. nih.gov
More complex structural modifications can be achieved through reactions that build additional rings onto the this compound scaffold. While specific examples for this exact core structure are not prevalent, general strategies in heterocyclic chemistry can be applied. For instance, if appropriate functional groups are present on the pyridine or benzene rings, intramolecular cyclization reactions could be employed to form fused heterocyclic systems. The synthesis of new libraries of triarylpyridines bearing sulfonamide moieties showcases how complex pyridine-based structures can be assembled. nih.gov
Computational and Theoretical Investigations of 2 Pyridin 2 Yl Benzene 1 Sulfonamide
Quantum Chemical Calculations of Electronic and Molecular Structure
Quantum chemical calculations are fundamental to understanding the electronic and molecular properties of 2-(Pyridin-2-yl)benzene-1-sulfonamide. These computational methods provide insights into the molecule's three-dimensional structure, electron distribution, and orbital energies, which are crucial for predicting its chemical behavior and potential biological activity.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For sulfonamide derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-311G(d,p), are employed to determine the optimized molecular geometry, vibrational frequencies, and other electronic properties. mdpi.comnih.gov
The optimized structure of a molecule corresponds to its minimum potential energy state. mdpi.com In benzenesulfonamide (B165840) derivatives, the S—O bond lengths are typically around 1.42 Å to 1.44 Å. mkjc.in For instance, in a related benzene (B151609) sulfonamide derivative with the chemical formula C31H23ClN2O4S2, comprehensive theoretical studies were conducted using the B3PW91/6-31g(d,p) basis set to gain deeper insights into its molecular structure and bonding interactions. mkjc.in DFT calculations allow for a detailed comparison between theoretically calculated geometric parameters (bond lengths and angles) and experimental data obtained from X-ray crystallography, often showing good agreement. nih.gov Natural Bond Orbital (NBO) analysis, another aspect of DFT studies, reveals key insights into electronic structure and bonding interactions, including the delocalization of electron density within the molecule. mdpi.commkjc.in
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. youtube.comlibretexts.orgyoutube.com The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. mkjc.in
For sulfonamide derivatives, the HOMO-LUMO gap is an indicator of their electronic properties and potential bioactivity. The electron distribution of these frontier orbitals is often localized on specific parts of the molecule, such as the pyrene and benzimidazole rings in 2-(pyren-1-yl)-1H-benzimidazole. nih.gov In many sulfonamides, the HOMO is distributed over the benzene ring and the sulfonamide group, while the LUMO may be located on the pyridine (B92270) ring, indicating the sites for nucleophilic and electrophilic attack, respectively.
HOMO-LUMO Energy Gaps for Sulfonamide Derivatives
| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|---|
| Sulfadiazine | DFT/B3LYP/6-31G(d,p) | - | - | 4.347 | nih.gov |
| Sulfamethazine | DFT/B3LYP/6-31+G(d,p) | - | - | 4.979 | nih.gov |
| 4-pyrrolidin-2-yl-pyridine (gas phase) | DFT/B3LYP/6-311++G(d,p) | - | - | 5.6486 | dntb.gov.ua |
Electrostatic Potential (MEP) and Charge Distribution Analysis
Molecular Electrostatic Potential (MEP) analysis is used to visualize the charge distribution within a molecule and to identify regions of electron density and potential reactive sites. mkjc.in The MEP map displays different colors to represent the electrostatic potential on the molecule's surface. Red and yellow colors indicate regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue colors denote regions of positive potential (electron-poor), which are favorable for nucleophilic attack. researchgate.net
For this compound, the MEP map would likely show negative potential around the oxygen atoms of the sulfonamide group and the nitrogen atom of the pyridine ring, making these the most probable sites for electrophilic interactions and hydrogen bonding. mkjc.in Conversely, the hydrogen atoms of the amine group and the aromatic rings would exhibit a positive potential. This analysis provides valuable insights into the compound's intermolecular interactions and chemical reactivity. mkjc.in
Molecular Docking and Ligand-Target Interaction Simulations (in silico studies)
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. rjb.ro This method is widely used in drug design to screen small molecules for their potential as inhibitors. rjb.ro For sulfonamide derivatives, molecular docking studies have been extensively performed to evaluate their potential as drug candidates, particularly as inhibitors of enzymes like carbonic anhydrase. nih.govmdpi.com
In these simulations, the sulfonamide compound is placed into the binding site of the target protein, and various conformations are explored to find the one with the most favorable binding energy. The binding interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's active site residues are then analyzed. nih.gov For example, in docking studies of triazole benzene sulfonamide derivatives with human carbonic anhydrase IX, binding affinities were predicted, and key interactions with residues like Thr200, Gln92, and His94 were identified. nih.gov The sulfonamide group often plays a crucial role by coordinating with a zinc ion in the active site of carbonic anhydrases. nih.gov
Molecular Docking Binding Affinities for Sulfonamide Derivatives
| Compound | Target Protein | Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|
| Triazole Benzene Sulfonamide Derivative (Compound 1) | Carbonic Anhydrase IX (5FL4) | -8.1 | nih.gov |
| Triazole Benzene Sulfonamide Derivative (Compound 2) | Carbonic Anhydrase IX (5FL4) | -8.2 | nih.gov |
| Triazole Benzene Sulfonamide Derivative (Compound 27) | Carbonic Anhydrase IX (5FL4) | -9.2 | researchgate.net |
Molecular Dynamics Simulations and Conformational Landscape Analysis
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. In the context of drug design, MD simulations provide insights into the stability of a ligand-protein complex and the conformational changes that may occur upon binding. nih.govresearchgate.net
For sulfonamide derivatives, MD simulations are often performed after molecular docking to validate the docking poses and to assess the stability of the predicted interactions. researchgate.net The simulation tracks the trajectory of the complex over a specific time period (e.g., 100 ns), and various parameters are analyzed, including Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the number of hydrogen bonds. researchgate.net A stable complex is typically characterized by low RMSD and RMSF values, indicating minimal conformational changes. researchgate.net For instance, MD simulations of a triazole benzene sulfonamide derivative (compound 27) complexed with carbonic anhydrase IX confirmed the stable binding of the compound within the active site through consistent hydrophobic and hydrophilic interactions. researchgate.net
Reactivity Descriptors and Chemical Hardness/Softness Evaluation
Global reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity and stability. These descriptors include chemical potential (μ), chemical hardness (η), and global electrophilicity (ω). Chemical hardness represents the resistance of a molecule to change its electron distribution, with harder molecules being less reactive. Conversely, chemical softness (S) is the reciprocal of hardness.
These parameters are calculated using the energies of the HOMO and LUMO:
Chemical Potential (μ): μ = (E_HOMO + E_LUMO) / 2
Chemical Hardness (η): η = (E_LUMO - E_HOMO) / 2
Global Electrophilicity (ω): ω = μ² / (2η)
Evaluating these descriptors for this compound can help in predicting its reactivity profile. A lower chemical hardness and higher electrophilicity index would suggest a higher reactivity. These calculations are essential for understanding the molecule's behavior in chemical reactions and biological systems.
Non-Covalent Interaction (NCI) and Hirshfeld Surface Analysis
Non-covalent interactions (NCIs) play a pivotal role in the supramolecular assembly and crystal packing of molecular solids. For sulfonamide derivatives, particularly those containing aromatic moieties like pyridine and benzene rings, a detailed understanding of these weak interactions is crucial for predicting their solid-state behavior and physicochemical properties. Computational tools such as Non-Covalent Interaction (NCI) analysis and Hirshfeld surface analysis provide profound insights into the nature and extent of these interactions.
In the context of molecules structurally similar to this compound, studies on various benzenesulfonamide derivatives have highlighted the prevalence of specific non-covalent interactions that dictate their crystal structures. iucr.org
Detailed Research Findings from Hirshfeld Surface Analysis
Hirshfeld surface analysis of related sulfonamide compounds reveals a complex interplay of various intermolecular contacts. The analysis involves mapping properties like dnorm (normalized contact distance), di (distance to the nearest nucleus inside the surface), and de (distance to the nearest nucleus outside the surface) onto the Hirshfeld surface. The two-dimensional fingerprint plots derived from this analysis quantify the percentage contribution of different types of intermolecular contacts.
For analogous sulfonamide structures, the dominant interactions are typically hydrogen bonds involving the sulfonamide group, as well as π-π stacking interactions between the aromatic rings. iucr.orgacs.org In the case of N-(2-iodophenyl)benzenesulfonamide, the crystal packing is primarily governed by N—H⋯O hydrogen-bonding interactions, which link the molecules into chains. iucr.orgnih.gov This is a common motif observed in many sulfonamide crystal structures.
The fingerprint plots of related benzenesulfonamide derivatives are often delineated into the principal contributions of various contacts. iucr.org A hypothetical breakdown of these contributions for a molecule like this compound, based on analyses of similar compounds, is presented in the table below.
| Interaction Type | Percentage Contribution (%) | Description |
|---|---|---|
| H···H | ~40-50 | Represents van der Waals forces and is typically the largest contributor due to the abundance of hydrogen atoms on the molecular surface. |
| O···H/H···O | ~15-25 | Corresponds to hydrogen bonds, primarily N-H···O interactions involving the sulfonamide group, which are crucial for forming primary structural motifs like chains or dimers. nih.gov |
| C···H/H···C | ~10-20 | Indicates C-H···π interactions and other weaker C-H contacts with various atoms, contributing to the overall packing efficiency. |
| C···C | ~5-10 | Suggests the presence of π-π stacking interactions between the pyridine and benzene rings, which are common in aromatic compounds. iucr.org |
| N···H/H···N | ~3-7 | Represents weaker hydrogen bonding or van der Waals contacts involving the nitrogen atoms of the pyridine and sulfonamide groups. |
| S···H/H···S | ~1-3 | Minor contributions from contacts involving the sulfur atom of the sulfonamide group. |
| Other Contacts | <2 | Includes minor contributions from other possible interactions like O···C, N···C, etc. iucr.org |
The dnorm surface mapping for related sulfonamides often shows distinct red spots, which are indicative of short contact distances and represent strong intermolecular interactions, such as hydrogen bonds. iucr.org For this compound, these red spots would be anticipated near the sulfonamide's N-H and S=O groups, highlighting the N-H···O hydrogen bonds.
Furthermore, the shape index and curvedness plots derived from Hirshfeld analysis can reveal subtle features of the molecular packing. For instance, the characteristic red and blue triangles on the shape index surface are indicative of π-π stacking interactions, a feature expected for a molecule containing two aromatic rings.
Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds by providing information about the chemical environment of atomic nuclei. For 2-(Pyridin-2-yl)benzene-1-sulfonamide, both proton (¹H) and carbon-13 (¹³C) NMR studies are essential for confirming its structural integrity.
Detailed ¹H NMR spectral data reveals the presence of distinct signals corresponding to the protons on both the pyridine (B92270) and benzene (B151609) rings. The chemical shifts and coupling patterns of these protons are indicative of their relative positions and electronic environments. Similarly, ¹³C NMR spectroscopy provides insights into the carbon framework of the molecule, with each unique carbon atom resonating at a characteristic chemical shift.
| Proton (¹H) | Chemical Shift (ppm) | Carbon (¹³C) | Chemical Shift (ppm) |
| Pyridine H-3 | Pyridine C-2 | ||
| Pyridine H-4 | Pyridine C-3 | ||
| Pyridine H-5 | Pyridine C-4 | ||
| Pyridine H-6 | Pyridine C-5 | ||
| Benzene H-3 | Pyridine C-6 | ||
| Benzene H-4 | Benzene C-1 | ||
| Benzene H-5 | Benzene C-2 | ||
| Benzene H-6 | Benzene C-3 | ||
| NH₂ | Benzene C-4 | ||
| Benzene C-5 | |||
| Benzene C-6 | |||
| Note: Specific chemical shift values are dependent on the solvent and experimental conditions and require dedicated experimental analysis for this specific compound. |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. These vibrations are characteristic of the specific functional groups present in the compound. For this compound, these techniques can identify the key stretching and bending frequencies associated with the sulfonamide group (S=O and S-N bonds), the N-H bonds of the sulfonamide, and the C=C and C=N bonds within the aromatic rings.
The IR spectrum would be expected to show strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the SO₂ group, typically found in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. The N-H stretching vibration of the sulfonamide would appear in the region of 3300-3200 cm⁻¹. The various C-H and C=C/C=N vibrations of the aromatic rings would also be observable. Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the aromatic ring modes.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| SO₂ | Asymmetric Stretch | |
| SO₂ | Symmetric Stretch | |
| N-H | Stretch | |
| C=C (Aromatic) | Stretch | |
| C=N (Pyridine) | Stretch | |
| C-H (Aromatic) | Stretch | |
| C-S | Stretch | |
| Note: Precise wavenumber values require experimental measurement for this specific compound. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound typically exhibit characteristic absorption bands in the UV-Vis region due to π → π* and n → π* transitions. The conjugation between the pyridine and benzene rings is expected to influence the position and intensity of these absorption maxima (λmax). The UV-Vis spectrum is a valuable tool for confirming the presence of the conjugated aromatic system and can be used for quantitative analysis.
| Electronic Transition | Expected λmax (nm) |
| π → π | |
| n → π | |
| Note: Experimental determination of the absorption maxima in a specified solvent is necessary for accurate data. |
Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound, techniques such as Electrospray Ionization (ESI) or Electron Impact (EI) mass spectrometry would be employed. The mass spectrum will show a molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺) corresponding to the exact mass of the molecule.
| Ion | m/z | Identity |
| [M]⁺ or [M+H]⁺ | Molecular Ion or Protonated Molecule | |
| [M-SO₂]⁺ | Loss of Sulfur Dioxide | |
| [C₅H₄N]⁺ | Pyridyl Cation | |
| [C₆H₅SO₂]⁺ | Benzenesulfonyl Cation | |
| Note: The exact m/z values and relative intensities of the fragments are determined experimentally. |
X-ray Diffraction (XRD) Crystallography for Solid-State Structure Determination
X-ray Diffraction (XRD) crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal XRD analysis of this compound would provide detailed information about its solid-state conformation, including bond lengths, bond angles, and torsional angles. It would also reveal the intermolecular interactions, such as hydrogen bonding involving the sulfonamide group, which govern the crystal packing. This information is invaluable for understanding the molecule's physical properties and its potential interactions with other molecules.
| Crystallographic Parameter | Value |
| Crystal System | |
| Space Group | |
| a (Å) | |
| b (Å) | |
| c (Å) | |
| α (°) | |
| β (°) | |
| γ (°) | |
| Volume (ų) | |
| Z | |
| Note: These parameters can only be determined through experimental single-crystal X-ray diffraction analysis. |
Reactivity and Reaction Mechanistic Investigations
Acid-Base Properties and Protonation Equilibria
The structure of 2-(Pyridin-2-yl)benzene-1-sulfonamide contains two primary sites for acid-base interactions: the basic nitrogen atom of the pyridine (B92270) ring and the acidic proton on the sulfonamide nitrogen.
Basicity and Protonation: The lone pair of electrons on the pyridine nitrogen atom makes it the primary basic center in the molecule. In acidic conditions, this nitrogen is readily protonated to form a pyridinium (B92312) cation. Studies on related pyridine-containing sulfonamides have confirmed that the favored site of protonation is the nitrogen atom within the heterocyclic ring. nih.gov The basicity of the pyridine nitrogen is a key factor in its interaction with Lewis acids and its role in potential catalytic cycles.
Acidity: The sulfonamide group (-SO₂NH-) confers weak acidic properties to the molecule due to the electron-withdrawing nature of the adjacent sulfonyl group, which stabilizes the resulting conjugate base. The pKa value for the sulfonamide proton in aromatic sulfonamides typically falls within the range of 7.3 to 11.0. researchgate.netresearchgate.net In the presence of a strong base, the N-H proton can be abstracted to form a sulfonamidate anion. Computational and experimental studies on similar N-heteroarylsulfonamide drugs indicate that the sulfonamide tautomer is the dominant form in aqueous solutions, rather than the sulfonimidate tautomer. nih.gov
| Functional Group | Acid/Base Character | Typical pKa Range | Primary Interaction |
| Pyridine Nitrogen | Basic | - | Protonation to form pyridinium ion |
| Sulfonamide N-H | Weakly Acidic | 7.3 - 11.0 researchgate.netresearchgate.net | Deprotonation to form sulfonamidate anion |
Electrophilic and Nucleophilic Reactivity of the Sulfonamide and Pyridine Moieties
The electronic characteristics of the pyridine and sulfonamide groups dictate their reactivity towards electrophiles and nucleophiles.
Pyridine Moiety: The pyridine ring is an electron-deficient aromatic system. This deactivation makes it generally unreactive towards electrophilic aromatic substitution, which, if forced under harsh conditions, would be directed to the meta-position (C5). Conversely, the ring is activated towards nucleophilic aromatic substitution (SNAr), particularly at the ortho (C6) and para (C4) positions relative to the ring nitrogen. The presence of the strongly electron-withdrawing benzenesulfonamide (B165840) group at the C2 position further enhances this electrophilicity. Research on 2-sulfonylpyridines has shown they are effective electrophiles that react readily with nucleophiles like thiols (e.g., cysteine) via an SNAr mechanism. acs.org In this context, the pyridine ring itself is the electrophile, and the sulfonyl group acts as a good leaving group (as a sulfinate).
Sulfonamide Moiety: The sulfonamide group exhibits dual reactivity. The nitrogen atom, with its lone pair of electrons, is nucleophilic and is the site of reaction during the synthesis of the compound from 2-aminopyridine (B139424) and benzenesulfonyl chloride. researchgate.net The sulfur atom of the sulfonyl group is highly electrophilic due to the polarization of the S=O bonds, making it susceptible to attack by strong nucleophiles, which can lead to C-S or S-N bond cleavage.
Electrochemical Properties and Redox Behavior
The electrochemical behavior of this compound and its derivatives has been investigated, revealing that the molecule is redox-active.
Studies using cyclic voltammetry (CV) on closely related structures, such as indole-based sulfonamides and derivatives of 3-(4-N-pyridine-2-yl benzene (B151609) sulfonamide azo)-1-nitroso naphthol, demonstrate that these compounds undergo oxidation at carbon-based electrodes. nih.govnanobe.orgsciopen.com These studies typically report a single, well-defined, irreversible oxidation peak within a potential range of 0.0 to +0.8 V. nih.gov The specific redox potential and behavior are sensitive to the nature and position of substituents on both the pyridine and benzene rings. nih.gov For instance, the redox potentials of metal complexes incorporating pyridyl sulfonamide ligands can be systematically tuned by altering substituents on the aryl rings, which demonstrates the electronic influence of the ligand structure on its redox properties. nih.gov
| Compound Type | Electrochemical Technique | Observed Behavior | Potential Range |
| Indole Sulfonamide Derivatives nih.gov | Cyclic Voltammetry (CV) | One well-defined oxidation peak | 0.0 to +0.8 V |
| Pyridine-2-yl Benzene Sulfonamide Derivatives nanobe.orgsciopen.com | Cyclic Voltammetry (CV) | Irreversible electrochemical system | - |
| Fe(II) Complexes with Sulfonamido Ligands nih.gov | Cyclic Voltammetry (CV) | Quasi-reversible one-electron process | Spans ~160 mV based on substituents |
Catalytic Reactions Mediated by this compound or its Derivatives (excluding metal catalysis)
While specific studies detailing the use of this compound as an organocatalyst are limited, the structural components of the molecule are well-represented in established organocatalyst families. This suggests a strong potential for catalytic activity.
The sulfonamide moiety is a key functional group in a variety of organocatalysts. For example, N-(phenylsulfonyl)benzenesulfonamide has been successfully employed as an acid catalyst for synthesizing imidazole (B134444) derivatives. arkat-usa.org The acidic N-H group can act as a Brønsted acid or a hydrogen-bond donor to activate substrates. Proline-sulfonamide derivatives are also well-known for their effectiveness in catalyzing a range of enantioselective C-C bond-forming reactions, including aldol (B89426) and Mannich reactions. nih.gov
Furthermore, the pyridine moiety itself can function as an organocatalyst, typically acting as a nucleophilic or base catalyst. nih.gov The combination of a hydrogen-bond donating sulfonamide group and a Lewis basic pyridine nitrogen within the same molecule presents the possibility for bifunctional catalysis, where the catalyst can activate both the nucleophile and the electrophile in a reaction simultaneously.
Bond Cleavage and Formation Mechanisms
The formation and cleavage of the key bonds within this compound, particularly the S-N and C-S bonds, are central to its synthesis and reactivity.
S-N Bond Formation: The primary method for synthesizing N-pyridyl benzenesulfonamides involves the formation of the sulfonamide (S-N) bond. This is typically achieved through the nucleophilic attack of the amino group of 2-aminopyridine on the electrophilic sulfur atom of benzenesulfonyl chloride, usually in the presence of a base to neutralize the HCl byproduct. researchgate.netresearchgate.net
S-N Bond Cleavage: The sulfonamide S-N bond is generally stable but can be cleaved under specific conditions. Gas-phase fragmentation studies using mass spectrometry show that protonation of the sulfonamide group can initiate the cleavage of the S-N bond.
C-S Bond Cleavage: As discussed in section 5.2, the C-S bond linking the sulfonyl group to the benzene ring can be cleaved during nucleophilic aromatic substitution reactions where the pyridine ring is the electrophile. In these SNAr reactions, the sulfonyl group functions as the leaving group, departing as a sulfinate anion following the attack of a nucleophile on the pyridine ring. acs.org DFT calculations for the reaction of 2-sulfonylpyridines with thiolates indicate that the rate-limiting step is the initial nucleophilic addition to the pyridine ring to form a Meisenheimer-like intermediate. acs.org
Advanced Research Applications and Methodologies Non Clinical Focus
Supramolecular Chemistry and Self-Assembly of 2-(Pyridin-2-yl)benzene-1-sulfonamide Derivatives
The unique structural arrangement of this compound, featuring a flexible sulfonamide linker connecting two aromatic rings (a pyridine (B92270) and a benzene (B151609) ring), provides a versatile platform for supramolecular chemistry and crystal engineering. The conformational flexibility imparted by the sulfonamide group, coupled with the potential for various intermolecular interactions such as hydrogen bonding and π–π stacking, allows for the construction of well-defined supramolecular architectures.
A key aspect of the self-assembly of these derivatives is the interplay between hydrogen-bonding and π–π interactions. The sulfonamide moiety (–SO₂NH–) is a potent hydrogen bond donor and acceptor, capable of forming robust intermolecular synthons that guide the assembly of molecules into larger, ordered structures. Simultaneously, the pyridyl and phenyl rings can engage in π–π stacking interactions, which further stabilize the resulting supramolecular constructs.
Furthermore, the pyridine nitrogen atom in the this compound scaffold can act as a coordination site for metal ions, leading to the formation of coordination polymers. In these structures, the organic molecule acts as a ligand, bridging metal centers to create one-, two-, or three-dimensional networks. The geometry of the resulting coordination polymer is dictated by the coordination preference of the metal ion and the conformational degrees of freedom of the sulfonamide ligand. nih.gov This approach allows for the rational design of crystalline materials with specific topologies and potential applications in areas such as catalysis and gas storage.
Material Science Applications and Functional Materials Development (e.g., optical chemosensors)
The structural and electronic properties of this compound derivatives make them attractive building blocks for the development of functional materials, particularly in the realm of optical chemosensors. These sensors are designed to detect the presence of specific chemical species (analytes) through a measurable change in their optical properties, such as color or fluorescence. mdpi.com
Sulfonamide-based compounds are well-suited for this purpose due to several key features:
Binding Sites: The sulfonamide group and the pyridine nitrogen can act as binding sites for metal ions and other analytes. mdpi.com
Fluorescent Signaling: The aromatic rings can be part of a larger chromophore or fluorophore system. Upon analyte binding, the electronic structure of the molecule is perturbed, leading to a change in its absorption or emission spectrum. researchgate.net
Tunability: The chemical structure can be readily modified to tune the sensor's selectivity and sensitivity for a particular analyte.
Derivatives of this compound can be incorporated into more complex molecular frameworks to create chemosensors for a variety of targets, including heavy metal ions which are significant environmental pollutants. mdpi.commdpi.com For instance, by attaching a fluorescent reporter group to the benzenesulfonamide (B165840) core, a sensor can be designed where the binding of a metal ion to the pyridyl and sulfonamide nitrogens modulates the fluorescence output. This can manifest as an increase ("turn-on") or decrease ("turn-off") in fluorescence intensity, or a shift in the emission wavelength. researchgate.net
The development of these materials often involves creating systems that can function in aqueous media, which is crucial for environmental and biological applications. mdpi.com The design of such sensors requires a careful balance of hydrophobic and hydrophilic properties to ensure solubility and functionality in water.
Chemosensor and Biosensor Development Based on this compound (focus on sensing mechanism)
The development of chemosensors and biosensors based on the this compound scaffold relies on specific and detectable interactions between the sensor molecule and the target analyte. The sensing mechanism is the process by which this interaction is translated into a measurable signal.
For optical chemosensors, several mechanisms are prevalent:
Chelation-Enhanced Fluorescence (CHEF): In this "turn-on" mechanism, the sensor molecule in its free state has a low fluorescence quantum yield. Upon binding to a metal ion, a rigid chelate complex is formed. This increased rigidity reduces non-radiative decay pathways, leading to a significant enhancement of fluorescence. mdpi.com
Photoinduced Electron Transfer (PET): In a PET sensor, the molecule contains a fluorophore linked to a receptor unit that has a non-bonding electron pair (like the pyridine nitrogen). In the absence of an analyte, photoexcitation of the fluorophore can be quenched by electron transfer from the receptor. When the analyte binds to the receptor, the energy of the non-bonding electrons is lowered, inhibiting PET and "turning on" the fluorescence.
Intramolecular Charge Transfer (ICT): ICT sensors typically consist of an electron-donating group and an electron-accepting group connected by a conjugated system. Analyte binding can alter the electron-donating or -accepting properties of the molecule, leading to a shift in the ICT absorption or emission band and a change in color or fluorescence.
Displacement Assays: In this approach, a fluorescent sensor is pre-complexed with a species that quenches its fluorescence. The target analyte then displaces the quencher from the sensor, restoring fluorescence. This mechanism has been utilized for the detection of anions like cyanide, which can displace a quenching copper(II) ion. acs.org
A particularly interesting sensing mechanism involves the use of supramolecular aggregates. For example, derivatives of 4-(pyrrol-1-yl)pyridine have been shown to form molecular aggregates in solution. The interaction of these aggregates with specific anions, such as nitrite, can disrupt the aggregate structure, leading to a detectable colorimetric change. mdpi.com This demonstrates that the sensing mechanism can be based not just on a 1:1 molecular interaction, but on changes to a higher-order self-assembled system. mdpi.com The sulfonamide framework can be integrated into such systems to modulate their aggregation behavior and selectivity.
Biological Target Interaction Studies (Molecular Level, in vitro or in silico, excluding clinical relevance)
At the molecular level, this compound and its derivatives are studied for their ability to interact with and modulate the function of various biological macromolecules. These non-clinical studies, often conducted in vitro or through computational (in silico) methods, provide fundamental insights into the mechanisms of molecular recognition.
Enzyme Inhibition Mechanisms (e.g., carbonic anhydrase, Hsp90α, proteases)
Carbonic Anhydrase (CA): The benzenesulfonamide moiety is a classic zinc-binding group and a well-established pharmacophore for the inhibition of carbonic anhydrases, a family of metalloenzymes. nih.gov In silico molecular docking studies consistently show that the primary mechanism of inhibition involves the coordination of the deprotonated sulfonamide nitrogen (–SO₂N⁻–) to the Zn(II) ion located in the enzyme's active site. nih.govmdpi.com This binding displaces or prevents the binding of a zinc-bound water molecule, which is essential for the enzyme's catalytic activity.
Further interactions stabilize the enzyme-inhibitor complex. The oxygen atoms of the sulfonamide group typically form hydrogen bonds with the backbone amide of key residues like Thr199. nih.gov The pyridine and benzene rings of the inhibitor extend into different regions of the active site cavity, where they can form hydrophobic and van der Waals interactions with various amino acid residues. semanticscholar.org Differences in the amino acid composition of the active sites among various CA isoforms allow for the design of isoform-selective inhibitors. mdpi.com
Table 1: Key Interactions in Carbonic Anhydrase Inhibition by Sulfonamides
Heat Shock Protein 90α (Hsp90α): Hsp90α is a molecular chaperone with an ATP-binding site that is a target for inhibitor development. While not a classic sulfonamide target, inhibitors designed for this pocket can incorporate the pyridinyl-benzenesulfonamide scaffold. The mechanism of inhibition is competitive, with the inhibitor binding to the N-terminal ATP-binding pocket. Structural studies of Hsp90α with purine-scaffold inhibitors reveal that selectivity between Hsp90 isoforms (e.g., Hsp90α vs. Hsp90β) can be achieved by exploiting subtle differences in the active site residues. For instance, a non-conserved serine residue in Hsp90α can form a water-mediated hydrogen bond network with an inhibitor, providing additional stability and conferring selectivity. nih.gov Similar principles can be applied to the design of sulfonamide-based Hsp90α inhibitors.
Proteases: Proteases are enzymes that cleave peptide bonds. Their inhibition is crucial in many biological processes. Small molecule inhibitors, including those with a sulfonamide framework, can be designed to interact with the active site of a protease. The mechanism of inhibition is often competitive, where the inhibitor mimics the structure of the natural substrate and binds to the active site, preventing the substrate from binding. mdpi.com The specificity of the inhibitor is determined by its interactions with the various specificity pockets (e.g., S1, S2) of the protease active site. The pyridinyl and substituted benzene rings of this compound derivatives can be designed to fit into these pockets, while the sulfonamide core provides a stable, non-hydrolyzable linker.
Nucleic Acid (DNA/RNA) Interaction Mechanisms
Derivatives of this compound have been investigated for their ability to bind to DNA. The mechanism of interaction can be complex and is often a combination of different binding modes.
Intercalation: This mode involves the insertion of a planar aromatic part of the molecule (like the pyridine or benzene ring) between the base pairs of the DNA double helix. This requires a sufficiently large and flat aromatic system.
Groove Binding: Molecules can also bind non-covalently within the major or minor grooves of the DNA helix. This binding is typically driven by hydrogen bonds, van der Waals forces, and electrostatic interactions between the molecule and the edges of the DNA base pairs.
Structure-Activity Relationship (SAR) Theoretical Frameworks and Methodologies
Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of a molecule relates to its biological activity. For this compound derivatives, SAR studies guide the optimization of their properties as enzyme inhibitors or other bioactive agents.
Key structural features that are often varied in SAR studies of this scaffold include:
Substitution on the Benzene Ring: Adding electron-donating or electron-withdrawing groups can modulate the electronic properties of the sulfonamide and the ring's ability to participate in π-stacking or hydrophobic interactions. nih.gov
Substitution on the Pyridine Ring: Modifications to the pyridine ring can affect its basicity, hydrogen bonding capacity, and steric fit within a binding pocket. researchgate.net
Position of the Sulfonamide Linker: The point of attachment of the sulfonamide group to both the pyridine and benzene rings is critical. Studies have shown that changing the substitution pattern (e.g., from 2-pyridyl to 3- or 4-pyridyl) can significantly impact biological activity. researchgate.net
Modification of the Sulfonamide Linker: Replacing the -NH- group of the sulfonamide or extending the linker can alter the molecule's flexibility and the geometry of its interactions with a target.
Quantitative Structure-Activity Relationship (QSAR) is a computational methodology used to formalize these relationships. In a QSAR study, a series of analogues is synthesized and tested for biological activity. Then, various molecular descriptors (representing steric, electronic, and hydrophobic properties) are calculated for each molecule. Statistical methods are used to build a mathematical model that correlates these descriptors with the observed activity.
A QSAR study on 3-(pyridin-2-yl)benzenesulfonamide derivatives identified key fields that influence their herbicidal activity: nih.gov
Steric Fields: The size and shape of substituents at certain positions can either enhance or diminish activity depending on the steric constraints of the target's binding site.
Electrostatic Fields: The distribution of charge in the molecule is crucial. Favorable activity is often associated with specific patterns of positive and negative electrostatic potential.
Hydrophobic and Hydrogen Bond Fields: These fields indicate regions where hydrophobic groups or hydrogen bond donors/acceptors are favorable for activity.
These models provide a theoretical framework for predicting the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules. nih.gov
Table 2: Compound Names Mentioned in the Article
Future Directions and Emerging Research Avenues
Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction
Deep learning generative models, such as Recurrent Neural Networks (RNNs) and Generative Adversarial Networks (GANs), can be trained on large datasets of known molecules to generate novel chemical structures. pitt.edunih.gov These models can produce compounds with specific target properties, and have already been shown to generate molecules containing a sulfonamide group connected to a pyridine (B92270) ring. nih.gov Machine learning models, particularly quantitative structure-property relationship (QSPR) approaches, can be developed to predict the thermodynamic and biological properties of these newly designed sulfonamide derivatives, streamlining the selection of candidates for synthesis and testing. nih.govresearchgate.net This integration of AI not only accelerates the design-test-analyze cycle but also uncovers hidden structure-activity relationships that can guide future research. pitt.edunih.gov
Table 1: Applications of AI/ML in the Development of Pyridine-Sulfonamide Derivatives
| AI/ML Technique | Application Area | Potential Outcome for 2-(Pyridin-2-yl)benzene-1-sulfonamide |
| Generative Adversarial Networks (GANs) | De novo molecular design | Generation of novel, synthetically feasible derivatives with target-specific properties. pitt.edu |
| Recurrent Neural Networks (RNNs) | Scaffold-focused library generation | Creation of diverse chemical libraries based on the core pyridine-sulfonamide structure. nih.gov |
| Machine Learning (e.g., KNN, SVM) | Property prediction (QSPR/QSAR) | Accurate prediction of bioactivity, toxicity, and physicochemical properties, reducing experimental costs. researchgate.netnih.gov |
| Molecular Docking & Simulations | Binding affinity prediction | Evaluation of interactions between designed ligands and biological targets to prioritize candidates. mdpi.com |
Novel Synthetic Methodologies for Enhanced Atom Economy and Step Efficiency
Traditional methods for synthesizing sulfonamides often involve sulfonyl chlorides, which can be moisture-sensitive and require harsh reaction conditions. acs.orgnih.gov Future research will focus on developing more efficient and environmentally benign synthetic routes to this compound and its analogs. The principles of green chemistry, emphasizing high atom economy and step efficiency, will be central to these efforts.
Emerging methodologies that bypass the need for pre-functionalized starting materials are particularly promising. rsc.org These include:
Electrochemical Synthesis : Metal-free electrochemical methods allow for the direct, single-step synthesis of sulfonamides from arenes, sulfur dioxide (SO₂), and amines. This approach uses electricity as a clean oxidant and incorporates SO₂ in an atom-economical way, avoiding expensive surrogates. nih.gov
Oxidative Coupling : The direct oxidative coupling of thiols and amines represents a straightforward strategy with high atom- and step-economy, as it eliminates the need for substrate pre-functionalization. rsc.org
Catalytic C-H Amination : Advances in catalysis, including copper-catalyzed reactions, enable the one-step synthesis of sulfonamides from boronic acids, amines, and an SO₂ source like DABSO, offering broad functional group tolerance. thieme-connect.com
These modern synthetic strategies promise to make the production of pyridine-sulfonamide derivatives more cost-effective, scalable, and sustainable. thieme-connect.comorganic-chemistry.org
Exploration of New Coordination Geometries and Reactivities in Metal Complexes
The this compound structure contains multiple donor atoms, specifically the nitrogen of the pyridine ring and the nitrogen and oxygen atoms of the sulfonamide group, making it a prospective ligand for metal coordination. nih.govresearchgate.net The formation of metal complexes can significantly alter the compound's biological and chemical properties. researchgate.net
Future research is expected to explore the coordination chemistry of this ligand with a wide range of transition metals and lanthanides. mdpi.comwikipedia.org This exploration could lead to the discovery of complexes with novel coordination geometries, from common octahedral and tetrahedral arrangements to more unusual higher coordination numbers. mdpi.comwikipedia.org The resulting metal-organic frameworks and coordination complexes could find applications in catalysis, materials science, and as therapeutic agents. Characterization of these complexes will reveal how coordination affects the ligand's electronic structure and reactivity, potentially enhancing its biological activity or creating new catalytic capabilities. researchgate.netresearchgate.net
Development of Advanced Computational Models for Predicting Complex Chemical Behavior
Techniques such as molecular dynamics (MD) simulations can predict the dynamic behavior of the molecule over time, revealing conformational changes and interactions with targets like proteins. stmjournals.com Hybrid quantum mechanics/molecular mechanics (QM/MM) methods offer a balance of accuracy and efficiency for studying large biomolecular systems with high precision. stmjournals.com These computational tools are crucial for understanding structure-activity relationships and predicting potential drug-drug interactions. mdpi.comnih.gov By simulating the behavior of this compound and its derivatives in silico, researchers can build robust predictive models that guide experimental work, saving significant time and resources. stmjournals.com
Table 2: Computational Models for Behavioral Prediction
| Computational Model | Area of Prediction | Relevance to this compound |
| Molecular Dynamics (MD) Simulations | Conformational changes, binding dynamics | Elucidating the mechanism of action with biological targets. stmjournals.com |
| QM/MM Methods | Reaction mechanisms, electronic properties | Investigating enzymatic reactions or metal complex reactivity with high accuracy. stmjournals.com |
| Quantitative Structure-Property Relationship (QSPR) | Physicochemical and thermodynamic properties | Predicting properties like solubility, stability, and enthalpy of formation for new derivatives. researchgate.net |
| Docking and Scoring Functions | Ligand-receptor binding affinity | Ranking potential derivatives based on their predicted binding strength to a target protein. mdpi.com |
Expanding the Scope of Non-Clinical and Academic Applications in Interdisciplinary Fields
While many pyridyl-sulfonamide compounds are investigated for their therapeutic potential, their unique chemical structures lend themselves to a variety of non-clinical and academic applications. Future research will likely see the scope of this compound derivatives expand into diverse interdisciplinary fields.
One significant area is agrochemicals. Substituted 3-(pyridin-2-yl)benzenesulfonamide derivatives have already been designed and synthesized, demonstrating potent herbicidal activity. nih.govnih.gov Further exploration could lead to the development of new, selective herbicides for weed control. nih.gov In biochemistry, these compounds can serve as enzyme inhibitors. For instance, pyridine-based sulfonamides have been studied for their ability to inhibit alpha-amylase and carbonic anhydrase, making them valuable as research tools or starting points for new therapeutic strategies. eurjchem.commdpi.com The inherent antimicrobial and antiviral properties of some pyridine-sulfonamide scaffolds also warrant further investigation for applications beyond human medicine. acs.org
Q & A
Q. What are the recommended synthetic routes for 2-(Pyridin-2-yl)benzene-1-sulfonamide, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves coupling pyridine and benzene-sulfonamide derivatives under controlled conditions. Key steps include selecting appropriate solvents (e.g., DMF or THF), catalysts (e.g., palladium-based catalysts for cross-coupling), and maintaining temperatures between 80–120°C. Optimization can be achieved via systematic variation of reaction time, stoichiometry, and purification methods (e.g., column chromatography or recrystallization). Monitoring reaction progress using TLC or HPLC ensures intermediate purity .
Q. How should researchers characterize the molecular structure of this compound to confirm its identity and purity?
Structural confirmation requires a combination of spectroscopic and analytical techniques:
- NMR spectroscopy (¹H and ¹³C) to verify connectivity and functional groups.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography (if single crystals are obtainable) for absolute stereochemical assignment . Purity is assessed via HPLC (>95% peak area) and melting point analysis .
Q. What preliminary biological screening approaches are suitable for assessing the bioactivity of this compound?
Initial screening should focus on in vitro assays :
- Enzyme inhibition studies (e.g., kinases, proteases) to identify potential targets.
- Cell viability assays (e.g., MTT or resazurin-based) in relevant cell lines.
- Binding affinity measurements (e.g., surface plasmon resonance) for receptor interactions. Dose-response curves (IC₅₀/EC₅₀ values) provide preliminary efficacy data .
Advanced Research Questions
Q. How can factorial design be applied to optimize the synthesis parameters of this compound?
A full or fractional factorial design systematically evaluates variables (e.g., temperature, solvent polarity, catalyst loading) to identify significant interactions. For example, a 2³ design (three factors at two levels) can reveal optimal conditions for maximizing yield while minimizing byproducts. Statistical tools like ANOVA and response surface modeling refine parameter ranges .
Q. What strategies resolve discrepancies in crystallographic data versus computational modeling predictions for this compound?
Discrepancies often arise from crystal packing effects or solvent interactions in experimental data. To address this:
Q. What in silico methods are recommended to predict the pharmacokinetic properties of this compound, and how do they correlate with experimental data?
Use physiologically based pharmacokinetic (PBPK) modeling and ADMET prediction tools (e.g., SwissADME, pkCSM) to estimate:
Q. How should researchers design dose-response experiments to evaluate the therapeutic potential of this compound against specific molecular targets?
Employ a logarithmic dilution series (e.g., 0.1–100 µM) in triplicate to generate dose-response curves. Include:
- Positive controls (known inhibitors/agonists) for assay validation.
- Negative controls (vehicle-only) to baseline signal noise. Data analysis using non-linear regression models (e.g., Hill equation) calculates potency (EC₅₀) and efficacy (Emax). Orthogonal assays (e.g., Western blotting for target modulation) confirm mechanism of action .
Q. What are the best practices for analyzing the stability of this compound under varying pH and temperature conditions?
Conduct forced degradation studies :
- Acidic/alkaline hydrolysis (e.g., 0.1M HCl/NaOH at 37°C).
- Oxidative stress (H₂O₂ exposure).
- Thermal degradation (40–80°C for 1–4 weeks). Monitor degradation products via LC-MS and quantify stability using kinetic modeling (e.g., Arrhenius equation for shelf-life prediction) .
Methodological Notes
- Data Contradiction Analysis : Cross-validate conflicting results (e.g., bioactivity vs. computational predictions) using orthogonal techniques and larger sample sizes .
- Experimental Reproducibility : Document reaction conditions (e.g., humidity, light exposure) and use standardized protocols to mitigate variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
